molecular formula C11H10N2O2 B13861482 2-propen-1-yl 1H-benzimidazole-5-carboxylate

2-propen-1-yl 1H-benzimidazole-5-carboxylate

Cat. No.: B13861482
M. Wt: 202.21 g/mol
InChI Key: FUPLRHPIEFZROQ-UHFFFAOYSA-N
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Description

Prop-2-enyl 3H-benzimidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 3H-benzimidazole-5-carboxylate typically involves the reaction of a carboxylic acid with an amine under optimized conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles using HBTU (1 equiv.) as a coupling agent . This method provides high yields of the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while reduction may yield benzimidazole-5-carboxylate derivatives.

Scientific Research Applications

Prop-2-enyl 3H-benzimidazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-enyl 3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to stimulate S/G2 cell cycle arrest and downregulate cyclin B1, CDK2, and PCNA in leukemic cells . This indicates its potential as an anticancer agent by interfering with cell cycle progression and promoting cell death.

Comparison with Similar Compounds

Prop-2-enyl 3H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

prop-2-enyl 3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-5-15-11(14)8-3-4-9-10(6-8)13-7-12-9/h2-4,6-7H,1,5H2,(H,12,13)

InChI Key

FUPLRHPIEFZROQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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